2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a unique combination of structural elements. This compound includes an adamantyl group, a cyanopyridine moiety, and a thiadiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. One common synthetic route involves:
Preparation of 6-(1-adamantyl)-3-cyanopyridine: This can be achieved through a series of reactions starting from adamantane, which undergoes bromination, followed by a nucleophilic substitution to introduce the cyanopyridine group.
Synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: This involves the reaction of ethylamine with thiocarbonyl diimidazole to form the thiadiazole ring, followed by acylation to introduce the acetamide group.
Coupling Reaction: The final step involves the coupling of 6-(1-adamantyl)-3-cyanopyridine with N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide using a suitable sulfanylating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanopyridine moiety can be reduced to form corresponding amines.
Substitution: The adamantyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to biological targets. The cyanopyridine and thiadiazole moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of structural elements, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the cyanopyridine and thiadiazole rings provide sites for potential biological activity.
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS2/c1-2-19-26-27-21(30-19)25-18(28)12-29-20-16(11-23)3-4-17(24-20)22-8-13-5-14(9-22)7-15(6-13)10-22/h3-4,13-15H,2,5-10,12H2,1H3,(H,25,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLXUGZYGNGHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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